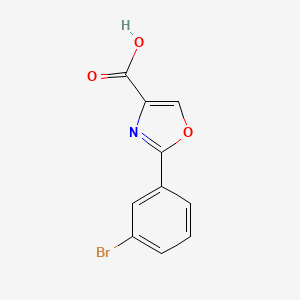

2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid

Description

Overview of Oxazole (B20620) Heterocycles in Organic Chemistry Research

Oxazole is a five-membered aromatic heterocyclic compound containing one oxygen and one nitrogen atom in the ring. slideshare.netalliedacademies.orgtandfonline.com This structural motif is a cornerstone in organic and medicinal chemistry due to its presence in a wide array of biologically active molecules. nih.gov Oxazoles are considered aromatic, though less so than analogous sulfur-containing thiazoles. wikipedia.org The heteroatoms within the ring, particularly the nitrogen and oxygen, allow oxazole derivatives to engage with various enzymes and receptors in biological systems through non-covalent interactions. tandfonline.comnih.gov

The oxazole ring is generally stable and can undergo various chemical transformations. wikipedia.org Its chemical nature is weakly basic, with the conjugate acid having a pKa of 0.8. alliedacademies.orgwikipedia.org The ring's reactivity allows for substitutions, making it a versatile scaffold for developing new compounds. wikipedia.org Researchers have long been interested in the chemistry of oxazoles, and the moiety has become increasingly popular in recent years due to its expanding relevance in medicinal chemistry. tandfonline.com

Table 1: Key Properties of the Oxazole Ring

| Property | Description | Source(s) |

| Structure | Five-membered heterocyclic ring with one oxygen and one nitrogen atom at positions 1 and 3, respectively. | alliedacademies.orgtandfonline.com |

| Aromaticity | Considered an aromatic compound, which contributes to its stability. | alliedacademies.orgwikipedia.org |

| Basicity | Weakly basic, with a conjugate acid pKa of 0.8. | alliedacademies.orgwikipedia.org |

| Reactivity | Can undergo electrophilic substitution (at C5) and nucleophilic substitution (at C2). It can also participate in cycloaddition reactions like the Diels-Alder reaction. | wikipedia.org |

| Significance | Core structure in many natural products and synthetic molecules with a broad spectrum of biological activities. | tandfonline.comnih.gov |

The Unique Role of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic Acid within the Oxazole Family

Within the broad family of oxazole derivatives, this compound holds a unique position primarily as a versatile synthetic intermediate. Its structure is characterized by three key components: the central oxazole-4-carboxylic acid core, a phenyl ring at the 2-position, and a bromine atom substituted at the meta-position (position 3) of the phenyl ring.

Each component imparts specific reactivity and utility:

Oxazole-4-carboxylic Acid Core: This scaffold provides the foundational heterocyclic structure. The carboxylic acid group at the 4-position is a crucial functional handle, allowing for the synthesis of esters, amides, and other derivatives, which is a common strategy for modulating the physicochemical and biological properties of a lead compound.

2-(3-Bromophenyl) Group: The presence of a bromine atom on the phenyl ring is of significant strategic importance in synthetic chemistry. It serves as a key site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the straightforward introduction of a wide variety of substituents, enabling the construction of large and diverse molecular libraries for screening purposes. The meta-position of the bromine influences the electronic and steric properties of the molecule, distinguishing it from its ortho- and para-isomers.

Therefore, the unique role of this specific compound is not necessarily in its final application but in its capacity as a highly functionalized and strategically designed building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Historical Development of Research on Oxazole-4-carboxylic Acid Scaffolds

Research into oxazole synthesis has a long history, with several classic methods forming the basis of modern synthetic strategies. The Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a foundational route to oxazoles. wikipedia.org Another key historical method is the van Leusen oxazole synthesis, first reported in 1972, which utilizes tosylmethylisocyanide (TosMIC) and aldehydes to form the oxazole ring and remains one of the most convenient and widely used protocols. nih.gov

The development of synthetic routes specifically targeting oxazole-4-carboxylic acids and their derivatives has evolved to allow for greater control and efficiency. Early research in the 1980s documented the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives to investigate their biological activities, such as the inhibition of blood platelet aggregation. nih.gov

More recently, research has focused on developing novel and more efficient catalytic methods. For instance, studies in 2019 demonstrated the synthesis of oxazole-4-carboxylates through the iron(II)-catalyzed isomerization of specific isoxazole (B147169) precursors. nih.govacs.orgresearchgate.net This method proceeds through transient azirine intermediates and offers a controlled pathway to the desired oxazole scaffold. nih.govacs.org Contemporary efforts also explore the direct synthesis of oxazoles from readily available carboxylic acids, aiming to improve scalability and reduce waste by avoiding the pre-activation of the acid. acs.org

Current Research Landscape and Academic Relevance of this compound

The current academic relevance of this compound is primarily as a building block in the broader context of drug discovery and materials science. While specific studies focusing exclusively on this compound are not widespread, the structural motifs it contains are of high interest.

Bromo-substituted aryl-heterocycles are staples in medicinal chemistry programs. The bromine atom serves as a versatile synthetic handle for late-stage functionalization, allowing chemists to rapidly generate analogues of a parent compound to explore structure-activity relationships (SAR). mdpi.com For example, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective kinase inhibitor. mdpi.com

The oxazole core itself continues to be a privileged scaffold in the search for new therapeutic agents due to its wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. alliedacademies.orgtandfonline.comnih.gov Modern synthetic efforts focus on creating novel oxazole derivatives, and intermediates like this compound are essential for these endeavors. mdpi.commdpi.com Research groups are actively developing sustainable and efficient synthetic methods to access complex benzoxazole (B165842) and aryloxazole derivatives, highlighting the continued importance of well-designed starting materials. mdpi.commdpi.com

Objectives and Scope of Academic Inquiry into this compound

The primary objectives of academic inquiry involving this compound and related structures can be summarized as follows:

Synthetic Methodology Development: A key objective is to utilize such compounds to develop and showcase novel, efficient, and sustainable synthetic methods. This includes optimizing cross-coupling reactions at the bromine site and exploring new transformations of the carboxylic acid group.

Medicinal Chemistry Exploration: The compound serves as a scaffold for the rational design and synthesis of new potential therapeutic agents. The goal is to create libraries of derivatives by modifying the phenyl ring and the carboxylic acid function and to screen these new molecules for various biological activities against different disease targets.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, researchers aim to understand how specific structural features influence biological activity. This provides crucial information for designing more potent and selective drug candidates.

Materials Science Applications: Aryl-oxazole derivatives can possess interesting photophysical properties. Research may be directed towards synthesizing polymers or functional materials derived from this scaffold for potential use in electronics or as chemical sensors.

The scope of the inquiry is defined by the compound's inherent chemical functionalities: the stable oxazole core, the reactive carboxylic acid, and the synthetically versatile carbon-bromine bond.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLIXBNOGPILKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268297 | |

| Record name | 2-(3-Bromophenyl)-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-11-4 | |

| Record name | 2-(3-Bromophenyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Bromo Phenyl Oxazole 4 Carboxylic Acid and Its Precursors

Strategies for the Construction of the Oxazole (B20620) Ring System in 2-(3-Bromo-phenyl)-oxazole-4-carboxylic Acid

The formation of the 2,4-disubstituted oxazole core is a critical step in the synthesis of the target compound. Various methods have been developed for the construction of oxazole rings, ranging from classical cyclization reactions to modern metal-catalyzed approaches.

A well-established route to oxazole-4-carboxylic acid derivatives involves the cyclization of N-acyl-α-amino acids. nih.gov This approach, a variation of the Robinson-Gabriel synthesis, typically utilizes a dehydrating agent to promote the intramolecular cyclization of an α-acylamino ketone, which can be derived from an α-amino acid. pharmaguideline.com For the synthesis of 2,4-disubstituted oxazoles, N-protected amino acids can be converted into chiral α-amino aldehydes, which then undergo cyclodehydration. researchgate.net

The general strategy involves the acylation of an amino acid, such as serine, with a suitable acylating agent, in this case, a derivative of 3-bromobenzoic acid. The resulting N-acyl amino acid can then be cyclized. For instance, the intramolecular cyclodehydration of an N-acyl-α-amino acid using ethyl chloroformate in the presence of a base like 4-methylmorpholine (B44366) can lead to the formation of an oxazol-5(4H)-one intermediate. nih.gov Subsequent transformation of this intermediate can yield the desired oxazole-4-carboxylic acid. The choice of dehydrating agent is crucial and can include reagents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. pharmaguideline.com

A modern variation of this approach involves the use of a triflylpyridinium reagent to activate the carboxylic acid, which then reacts with an isocyanoacetate to form the oxazole ring. This method has a broad substrate scope and tolerates various functional groups. nih.gov

Table 1: Examples of Dehydrating Reagents in Oxazole Synthesis

| Reagent | Description |

|---|---|

| Ethyl Chloroformate | Used with a base for the cyclodehydration of N-acyl-α-amino acids. nih.gov |

| Triflylpyridinium Reagent | Activates carboxylic acids for reaction with isocyanoacetates. nih.gov |

| Phosphorus Oxychloride | A classical dehydrating agent for Robinson-Gabriel type syntheses. pharmaguideline.com |

The Van Leusen oxazole synthesis is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. Subsequent elimination of the tosyl group yields the oxazole ring. wikipedia.org

To synthesize a 2,4-disubstituted oxazole such as this compound, a modified Van Leusen approach is necessary. While the traditional Van Leusen reaction typically yields 5-substituted oxazoles, variations have been developed to produce other substitution patterns. nih.govmdpi.com For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, aldehydes, and aliphatic halides in an ionic liquid. nih.govmdpi.com The synthesis of the target compound would likely involve starting with 3-bromobenzaldehyde (B42254) and a derivative of isocyanoacetic acid. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates has been reported, which proceeds through an in situ generated acylpyridinium salt. nih.gov

Table 2: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) | organic-chemistry.org |

| Mechanism | Involves deprotonation of TosMIC, nucleophilic attack, cyclization, and elimination. | wikipedia.org |

| Product | Typically 5-substituted oxazoles, with modifications for other substitution patterns. | nih.govmdpi.com |

| Advantages | Mild reaction conditions and tolerance of a wide range of functional groups. | mdpi.com |

Copper-catalyzed reactions have emerged as a practical and economical method for the synthesis of oxazoles. acs.org One notable approach is the copper-catalyzed intramolecular cyclization of functionalized enamides. acs.orgresearchgate.net This method allows for the synthesis of 2,5-disubstituted oxazoles and can be adapted for 2,4,5-trisubstituted derivatives. The enamide precursors can be synthesized from the nucleophilic ring-opening of oxazolone (B7731731) precursors. researchgate.net The copper(II)-mediated oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles in two steps from simple amides and alkynes. rsc.org

Another copper-catalyzed approach involves the reaction of arylacetylenes with α-amino acids in the presence of Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org This reaction proceeds through a series of steps including the generation of an α-iodo acetophenone, Kornblum oxidation, condensation to an imine, and a final decarboxylation/annulation/oxidation sequence to yield the 2,5-disubstituted oxazole. organic-chemistry.org While this specific example leads to a 2,5-disubstituted product, the principles of copper-catalyzed C-O bond formation are relevant. A copper-catalyzed tandem addition-oxidative cyclization has also been reported for the synthesis of other heterocycles, showcasing the versatility of copper catalysis. organic-chemistry.org

Iron(II)-catalyzed isomerization reactions provide a novel route to oxazole-4-carboxylates. nih.govacs.org This methodology involves the isomerization of 4-formyl-5-methoxyisoxazoles to methyl oxazole-4-carboxylates. nih.govresearchgate.net The reaction is catalyzed by an inexpensive and readily available iron(II) salt, such as FeCl₂·4H₂O, and is typically carried out in a solvent like dioxane at elevated temperatures. acs.org

The proposed mechanism involves the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.govacs.org This azirine can then isomerize to the more stable oxazole product. This pathway offers a unique synthetic strategy starting from isoxazole (B147169) precursors. While this method has been demonstrated for methyl oxazole-4-carboxylates, it holds potential for adaptation to synthesize the corresponding carboxylic acid.

Palladium-catalyzed C-H activation has become a powerful tool in organic synthesis for the construction of heterocyclic compounds. rsc.orgnih.gov This approach allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient synthetic route. For the synthesis of 2-phenyloxazole (B1349099) derivatives, palladium-catalyzed direct arylation of an oxazole-4-carboxylate ester with an aryl halide is a viable strategy. organic-chemistry.org

Furthermore, palladium-catalyzed C-H activation can be employed in the construction of the oxazole ring itself. For instance, a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes has been developed for the synthesis of 1,2-benzisoxazoles, which involves the activation of a C-H bond ortho to a phenol-derived O-N bond. researchgate.net While this example leads to a fused isoxazole, the principle of palladium-catalyzed C-H activation and subsequent cyclization is applicable to the synthesis of other oxazole systems. The regioselective nature of these reactions makes them highly attractive for the synthesis of complex molecules. nih.gov

Introduction of the 3-Bromophenyl Moiety

The introduction of the 3-bromophenyl group can be achieved either before or after the formation of the oxazole ring. A common strategy is to start with a commercially available 3-bromophenyl precursor, such as 3-bromobenzaldehyde or 3-bromobenzoic acid. For example, in the Van Leusen synthesis, 3-bromobenzaldehyde would serve as the aldehyde component. organic-chemistry.org Similarly, in methods involving α-amino acid derivatives, 3-bromobenzoyl chloride could be used to acylate the amino acid.

Alternatively, the bromine atom can be introduced onto the phenyl ring of a pre-formed 2-phenyloxazole derivative via electrophilic aromatic substitution. Bromination of an activated aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com

Another powerful method for introducing the 3-bromophenyl moiety is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net This would involve coupling a suitable oxazole precursor bearing a boronic acid or ester group at the 2-position with a 1,3-dihalogenated benzene (B151609) derivative, or vice versa.

Strategies for Arylation at the C2 Position of the Oxazole Ring

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions for forging carbon-carbon bonds. In the context of oxazole synthesis, regioselective arylation is critical. For substrates like ethyl oxazole-4-carboxylate, the C2 and C5 positions are both susceptible to C-H activation. Research has shown that palladium-catalyzed direct arylation can be finely tuned to favor the C2 position through careful selection of ligands, bases, and solvents. nih.govorganic-chemistry.org

The reaction involves the coupling of an oxazole precursor, typically an ester like ethyl oxazole-4-carboxylate, with an aryl halide. To achieve selectivity for the C2 position, sterically bulky phosphine (B1218219) ligands are often employed. These ligands are believed to favor the formation of the palladium complex at the less-hindered C5 position for the initial C-H activation/metalation step, but electronic factors and the nature of the arylating agent ultimately direct the productive coupling to the C2 position. nih.gov Hoarau and colleagues demonstrated that specific ligand/promoter pairs, such as P(t-Bu)₃/PivOH or JohnPhos/PivOH, selectively direct the arylation to the C2 position when reacting ethyl oxazole-4-carboxylate with aryl bromides. nih.gov

A summary of reaction conditions favoring C2 arylation is presented below.

Table 1: Conditions for Palladium-Catalyzed C2-Arylation of Ethyl Oxazole-4-carboxylate

| Aryl Halide | Catalyst/Precatalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Dioxane | High | nih.gov |

| Aryl Bromide | Pd(OAc)₂ | JohnPhos | K₂CO₃ | Dioxane | High | nih.gov |

| Aryl Iodide | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 85 | organic-chemistry.org |

| Aryl Bromide | PdCl(dppb)(C₃H₅) | - | K₂CO₃ | Dioxane | 69 | nih.gov |

Bromination of Phenyl Precursors

The synthesis of the target compound requires a 3-bromophenyl moiety. This is typically introduced by using a pre-brominated starting material. The electrophilic aromatic bromination of phenyl precursors, such as benzaldehyde (B42025) or benzoic acid, is a fundamental transformation. The regioselectivity of this reaction is governed by the electronic nature of the substituent already present on the ring. nih.gov

The aldehyde (-CHO) and carboxylic acid (-COOH) groups are deactivating and meta-directing. Therefore, direct bromination of benzaldehyde or benzoic acid will yield the 3-bromo derivative, which can then be elaborated into the final oxazole product. Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS), often with a strong acid catalyst. nih.govorganic-chemistry.org For instance, the bromination of benzaldehydes can be carried out using a combination of hydrobromic acid and an oxidizing agent to generate bromine in situ. google.com

Table 2: Selected Methods for Electrophilic Bromination of Benzaldehyde/Benzoic Acid

| Substrate | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Br₂, HBr, H₂O₂ | Aqueous HBr | 3-Bromobenzaldehyde | google.com |

| Benzoic Acid | NBS, H₂SO₄ | Acetic Acid | 3-Bromobenzoic Acid | nih.gov |

Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies for Aryl Linkage

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds, particularly between aryl groups. This methodology can be applied to the synthesis of 2-aryl-oxazoles in several ways.

One primary strategy involves the coupling of a 2-halo-oxazole derivative with an appropriately substituted boronic acid. For the synthesis of this compound, this would entail the reaction of a 2-chloro- or 2-bromo-oxazole-4-carboxylate ester with (3-bromophenyl)boronic acid. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the cross-coupling to form the desired 2-aryl linkage. This approach benefits from the commercial availability of a wide range of boronic acids. researchgate.netresearchgate.net

An alternative, iterative approach has been developed for the synthesis of poly-oxazoles, which relies on the Suzuki-Miyaura coupling of an oxazolylboronate with a halo-oxazole. researchgate.net This highlights the robustness of the methodology for creating C2-C4' linkages. While not a direct route to the target molecule, it underscores the feasibility of using Suzuki coupling for constructing the C2-aryl bond.

A novel one-pot method combines oxazole synthesis with a subsequent Suzuki-Miyaura coupling. nih.gov In this approach, a 2,4-disubstituted oxazole is formed, which is then activated at the C5 position for a nickel-catalyzed Suzuki coupling with a boronic acid. nih.gov While this specific example functionalizes the C5 position, the principle of a one-pot synthesis-coupling sequence is a powerful strategy that could be adapted for C2 functionalization.

Table 3: Representative Suzuki-Miyaura Coupling Strategies for Oxazole Synthesis

| Oxazole Substrate | Coupling Partner | Catalyst System | Base | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Iodooxazole | Alkyl-9-BBN | PdCl₂(dppf) | K₃PO₄ | C2-Alkylation | researchgate.net |

| 4-Bromo-oxazole | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | C4-Arylation | researchgate.net |

| 2-Halooxazole-4-carboxylate | (3-Bromophenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | Forms the C2-Aryl bond | researchgate.net |

Incorporation of the Carboxylic Acid Functionality at the C4 Position

The carboxylic acid group at the C4 position is a key feature of the target molecule. Its installation can be achieved either by modification of a precursor molecule, such as an ester, or by utilizing starting materials that already contain the carboxylate functionality or a precursor to it.

Ester Hydrolysis and Carboxylic Acid Formation

A common and reliable method for obtaining the C4-carboxylic acid is through the hydrolysis of a corresponding ester, such as an ethyl or methyl ester. The synthesis is often designed to produce the more stable and easily purified ethyl 2-(3-bromo-phenyl)-oxazole-4-carboxylate. The final step is then the saponification of this ester. organic-chemistry.org

This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is frequently preferred as it is an irreversible process that drives the reaction to completion. mnstate.edu Typical conditions involve heating the ester with an aqueous solution of a strong base like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt and yield the final carboxylic acid. organic-chemistry.orgnih.gov

Table 4: Conditions for Hydrolysis of Oxazole-4-Carboxylate Esters

| Substrate | Reagent(s) | Solvent(s) | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 2-aryl-oxazole-4-carboxylate | LiOH, H₂O | THF | Reflux | 2-Aryl-oxazole-4-carboxylic acid | organic-chemistry.org |

| Ethyl azolylacetate | K₂CO₃, H₂O | - | Microwave, 180°C | Potassium azolylacetate | nih.gov |

Direct Synthesis Routes Incorporating Carboxylic Acid Precursors

More convergent synthetic strategies aim to build the oxazole ring with the C4-carboxylic acid functionality already in place. This avoids the need for a separate hydrolysis step. Several one-pot methods have been developed that utilize carboxylic acids as direct inputs. acs.orgjsynthchem.com

One such approach involves the reaction of a carboxylic acid (which will form the 2-substituent of the oxazole), benzoin (B196080) (which provides the C4 and C5 carbons), and ammonium (B1175870) acetate (B1210297) (as the nitrogen source). This solvent-free or water-based method provides a green and efficient route to 2,4,5-trisubstituted oxazoles. jsynthchem.comnsmsi.ir To synthesize the target molecule, 3-bromobenzoic acid would be a key starting material in a similar transformation.

Another advanced method involves the in situ activation of a carboxylic acid using a stable triflylpyridinium reagent. The resulting acylpyridinium salt is then trapped by an isocyanoacetate to form the 4,5-disubstituted oxazole directly. This method shows broad substrate scope and good functional group tolerance. acs.orgnih.gov

Flow Chemistry and Continuous Synthesis Approaches for this compound

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and automation over traditional batch processing. The synthesis of heterocyclic compounds, including oxazoles, is well-suited to continuous flow methodologies. durham.ac.ukacs.org

A fully automated, multipurpose mesofluidic flow reactor can be employed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org In a typical setup, streams of reagents, such as an acyl chloride and an alkyl isocyanoacetate, are pumped and mixed in a microreactor. The reaction stream can then be passed through columns containing solid-supported reagents or scavengers to facilitate the reaction and purification. For example, a polymer-supported base like PS-BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine on polystyrene) can be used to catalyze the intramolecular cyclization to form the oxazole ring. durham.ac.uk

This approach allows for rapid optimization of reaction parameters (temperature, residence time, stoichiometry) and can be scaled up by running the reactor for longer periods. While a specific flow synthesis for this compound has not been detailed, the existing protocols for similar 4,5-disubstituted oxazoles could be readily adapted. durham.ac.ukacs.org The synthesis would likely involve the reaction of 3-bromobenzoyl chloride with ethyl isocyanoacetate in a flow reactor, followed by an in-line hydrolysis step to convert the ester to the final carboxylic acid, potentially using a supported acid or base catalyst.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl oxazole-4-carboxylate |

| P(t-Bu)₃ (Tri-tert-butylphosphine) |

| PivOH (Pivalic acid) |

| JohnPhos |

| P(o-tol)₃ (Tri(o-tolyl)phosphine) |

| Cy-JohnPhos |

| Benzaldehyde |

| Benzoic acid |

| 3-Bromobenzaldehyde |

| 3-Bromobenzoic acid |

| N-bromosuccinimide (NBS) |

| 2-Chloro-oxazole-4-carboxylate |

| 2-Bromo-oxazole-4-carboxylate |

| (3-Bromophenyl)boronic acid |

| Ethyl 2-(3-bromo-phenyl)-oxazole-4-carboxylate |

| Methyl 2-(3-bromo-phenyl)-oxazole-4-carboxylate |

| Lithium hydroxide (LiOH) |

| Sodium hydroxide (NaOH) |

| Potassium hydroxide (KOH) |

| Benzoin |

| Ammonium acetate |

| Ethyl isocyanoacetate |

| 3-Bromobenzoyl chloride |

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into the synthesis of pharmacologically important molecules like this compound. ijpsonline.comatiner.gr This section explores the application of these principles to its synthetic pathways, focusing on maximizing efficiency while minimizing environmental impact. Key areas of focus include atom economy, the use of eco-friendly solvents and catalysts, and the adoption of energy-efficient reaction conditions.

The core tenets of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. atiner.gr In the context of synthesizing this compound, this involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions to enhance sustainability.

Atom Economy and E-Factor Analysis

Atom economy is a fundamental metric of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. chemrxiv.orgchemrxiv.org In contrast, the Environmental Factor (E-Factor) provides a broader measure of waste by quantifying the total mass of waste generated per kilogram of product.

Conventional syntheses of oxazole derivatives, such as the Robinson-Gabriel synthesis, often utilize dehydrating agents like sulfuric acid or phosphorus oxychloride, which contribute to poor atom economy and generate significant waste. ijpsonline.com Modern approaches seek to improve this through catalytic and multi-component reactions. For instance, a one-pot synthesis of trisubstituted oxazoles using a dehydrative condensing agent followed by a Suzuki-Miyaura coupling demonstrates a more atom-economical approach. beilstein-journals.org

Below is a comparative analysis of hypothetical synthetic routes to an oxazole core, illustrating the impact of methodology on green metrics.

| Synthetic Route | Key Reagents | Theoretical Atom Economy (%) | Estimated E-Factor | Key Advantages |

| Traditional (e.g., Robinson-Gabriel) | α-acylaminoketone, POCl₃/H₂SO₄ | Low-Moderate (e.g., 40-60%) | High (>>10) | Well-established methodology |

| Catalytic Condensation | Carboxylic acid, amino acid, dehydrative condensing agent | Moderate-High (e.g., 60-80%) | Moderate (<10) | Reduced use of stoichiometric, hazardous reagents |

| Multi-Component Reaction (MCR) | Aldehyde, amine, alkyne, catalyst (e.g., Au, Cu) | High (e.g., >80%) | Low (<5) | High convergence, operational simplicity, reduced waste |

Note: The values in this table are illustrative and can vary significantly based on the specific substrates, catalysts, and reaction conditions employed.

Application of Safer Solvents and Catalysts

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses often rely on volatile organic compounds (VOCs) like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). ijpsonline.comnih.gov Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or supercritical fluids, or even performing reactions under solvent-free conditions. nih.gov

Recent advancements have shown the efficacy of using biodegradable and eco-friendly organocatalysts, such as glutamic acid, in the synthesis of oxazole-4-carboxylic acid derivatives. researchgate.net Similarly, the use of heterogeneous catalysts is advantageous as they can be easily recovered and recycled, minimizing waste and catalyst leaching into the product. The use of natural catalysts, like lemon juice, powered by renewable energy sources such as concentrated solar radiation, represents a frontier in green synthesis, offering high yields in short reaction times. nih.gov

Energy-Efficient Methodologies

Reducing energy consumption is another cornerstone of green chemistry. atiner.gr Microwave-assisted synthesis has emerged as a powerful tool for synthesizing oxazole derivatives, significantly reducing reaction times from hours to minutes and often improving yields. ijpsonline.comnih.gov This method provides rapid and uniform heating, leading to enhanced reaction rates and cleaner product profiles compared to conventional heating methods. nih.gov For example, the synthesis of 2,4-disubstituted oxazoles via the Bredereck reaction, which is considered an efficient and clean process, can be further optimized through microwave irradiation. ijpsonline.com

The table below summarizes various green approaches and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefit for Synthesis |

| Waste Prevention (Atom Economy) | Use of stoichiometric dehydrating agents (e.g., POCl₃) | Catalytic cyclization; Multi-component reactions beilstein-journals.org | Higher efficiency, less hazardous waste |

| Safer Solvents | Chlorinated solvents (e.g., DCM, Dioxane) nih.govresearchgate.net | Ethanol, water, solvent-free conditions nih.govresearchgate.net | Reduced toxicity and environmental pollution |

| Energy Efficiency | Prolonged heating under reflux | Microwave-assisted synthesis, solar radiation ijpsonline.comnih.gov | Drastically reduced reaction times and energy use |

| Use of Renewable Feedstocks/Catalysts | Heavy metal catalysts, synthetic catalysts | Biodegradable organocatalysts (e.g., glutamic acid), natural acids nih.govresearchgate.net | Reduced toxicity, improved sustainability |

By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, cost-effective, and environmentally benign, aligning with the modern imperatives of pharmaceutical manufacturing.

Chemical Reactivity and Mechanistic Transformations of 2 3 Bromo Phenyl Oxazole 4 Carboxylic Acid

Reactivity of the Oxazole (B20620) Ring System in 2-(3-Bromo-phenyl)-oxazole-4-carboxylic Acid

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), rendering it susceptible to a variety of chemical transformations. The presence of the electron-withdrawing 3-bromophenyl group at the 2-position and the carboxylic acid group at the 4-position significantly influences the electron density and, consequently, the reactivity of the oxazole core.

Nucleophilic Substitution Reactions on the Oxazole Core

Nucleophilic substitution on the oxazole ring is generally challenging due to the electron-rich nature of the aromatic system. However, the presence of electron-withdrawing groups can facilitate such reactions. For this compound, the C2 and C5 positions are the most likely sites for nucleophilic attack. The C2 position is activated by the adjacent nitrogen atom and the attached 3-bromophenyl group, while the C5 position is influenced by the carboxylic acid group.

In related heterocyclic systems, such as 2-phenylquinoxaline, nucleophilic substitution has been shown to occur, with the position of attack influenced by both electronic and steric factors. nih.gov For the title compound, a strong nucleophile could potentially displace a group at the C2 or C5 position, although this would likely require harsh reaction conditions.

Electrophilic Substitution Reactions on the Oxazole Core

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. In the case of the oxazole ring, the electron density is highest at the C4 and C5 positions, making them the preferred sites for electrophilic attack. However, in this compound, the C4 position is already substituted with a carboxylic acid group, which is deactivating. Therefore, electrophilic substitution is most likely to occur at the C5 position.

| Reaction Type | Position of Substitution | Influencing Factors |

| Nucleophilic Substitution | C2, C5 | Electron-withdrawing groups, nature of the nucleophile, reaction conditions |

| Electrophilic Substitution | C5 | Electron density of the ring, presence of activating/deactivating groups |

Protonation and Deprotonation Behavior of the Oxazole Moiety

The oxazole ring contains a weakly basic nitrogen atom at the 3-position, which can be protonated by strong acids. The resulting oxazolium salt is more susceptible to nucleophilic attack. The acidity of the protons on the oxazole ring is generally low, but the presence of the electron-withdrawing substituents in this compound can increase the acidity of the C5-H proton, making it susceptible to deprotonation by a strong base.

In a study on aminobenzoic acids, the site of protonation (amine vs. carboxylic acid) was found to be dependent on the solvent environment. nih.gov A similar dependency can be expected for the title compound, where protonation could occur on the oxazole nitrogen or the carboxylic acid group.

Oxidation Reactions Involving the Oxazole Ring

Oxazole rings can be susceptible to oxidation, leading to ring cleavage or the formation of other heterocyclic systems. Photo-oxidation of oxazoles with singlet oxygen has been reported to proceed via a [4+2] cycloaddition mechanism, forming an endoperoxide intermediate that can rearrange to a triamide. cdu.edu.au The rate and outcome of the oxidation are influenced by the substituents on the oxazole ring.

A study on the enzymatic oxidation of 5-(3-bromophenyl)oxazole by aldehyde oxidase showed the formation of the corresponding 2-oxazolone. nih.gov This suggests that the oxazole ring in this compound could be a target for oxidative metabolism.

Ring-Opening and Rearrangement Mechanisms

The oxazole ring can undergo ring-opening reactions under various conditions, including hydrolysis and treatment with certain reagents. The stability of the oxazole ring is influenced by its substituents. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While the title compound lacks the 5-hydroxy group, this highlights a potential pathway for degradation under hydrolytic conditions.

The mechanism of nitrile hydrolysis to a carboxylic acid proceeds through an amide intermediate, which is then hydrolyzed further. chemistrysteps.com A similar two-step hydrolysis could be envisioned for the reverse reaction, the ring-opening of the oxazole, which contains an imine and an ether linkage within the ring.

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the oxazole ring is a versatile functional handle that can undergo a wide range of transformations, primarily through nucleophilic acyl substitution.

These reactions typically proceed through the activation of the carboxylic acid, for example, by conversion to an acid chloride or by using a coupling agent, to enhance the electrophilicity of the carbonyl carbon.

A general method for the synthesis of 4,5-disubstituted oxazoles from acid chlorides and isocyanides highlights the utility of activating the carboxylic acid group for subsequent reactions. rsc.org

Table of Transformations of the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC, HATU) | Amide |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride |

| Decarboxylation | Heat, sometimes with a catalyst | 2-(3-Bromo-phenyl)oxazole |

The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing esters. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Amide bond formation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. Reagents like triphenylphosphine (B44618) oxide with oxalyl chloride have been shown to be effective for this transformation. nih.gov

Decarboxylation, the removal of the carboxylic acid group, can be achieved by heating the compound, often in the presence of a catalyst. wikipedia.orggoogle.com This reaction would yield 2-(3-bromo-phenyl)oxazole. The ease of decarboxylation depends on the stability of the carbanion formed upon loss of carbon dioxide. wikipedia.org

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation reactions, providing access to a wide range of derivatives.

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. For instance, the ethyl ester, this compound ethyl ester, is a commonly synthesized derivative. chemicalbook.comfluorochem.co.ukchemscene.com N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of various aryl and alkyl carboxylic acids under mild conditions. nih.gov

Amidation:

Amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an amide bond. This reaction is a cornerstone in the synthesis of many biologically active molecules. The formation of amides from carboxylic acids is a fundamental transformation in organic chemistry, often requiring the activation of the carboxylic acid. rdd.edu.iq

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | This compound, Ethanol (B145695) | Acid catalyst (e.g., H₂SO₄) | This compound ethyl ester |

| Amidation | This compound, Amine (R-NH₂) | Coupling agent (e.g., DCC, EDC) | N-substituted-2-(3-bromo-phenyl)-oxazole-4-carboxamide |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, under certain conditions, such as high temperatures or in the presence of specific catalysts, this compound can undergo decarboxylation. Decarboxylative coupling reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon bonds. beilstein-journals.org For instance, palladium-catalyzed decarbonylative Sonogashira cross-coupling of carboxylic acids has been reported. organic-chemistry.org

Reactions with Functionalized Amines and Amino Alcohols

The carboxylic acid group can react with functionalized amines and amino alcohols to create more complex molecules with potential biological activity. These reactions can lead to the formation of amides with additional functional groups or ester-amide derivatives. The synthesis of 2,4,5-trisubstituted oxazoles has been achieved through a one-pot reaction involving a carboxylic acid, an amino acid, and a boronic acid. nih.gov

Reactivity of the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring is a key handle for introducing molecular diversity through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling:

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the bromophenyl moiety and various organoboron compounds. researchgate.netnih.govmdpi.com This reaction is widely used to synthesize biaryl compounds and other complex organic molecules. nih.govresearchgate.nettandfonline.com The synthesis of biphenyl-substituted oxazole derivatives has been accomplished using the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acids. tandfonline.com

Sonogashira Coupling:

The Sonogashira reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.net This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates in various synthetic pathways. mdpi.com Efficient protocols for the copper-free, palladium-catalyzed synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides have been developed. beilstein-journals.org

Table 2: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Palladium catalyst and a base | C-C (Aryl-Aryl) |

| Sonogashira | Terminal alkyne | Palladium catalyst, copper(I) co-catalyst, and a base | C-C (Aryl-Alkyne) |

Nucleophilic Aromatic Substitution on the Bromophenyl Moiety

While less common for aryl bromides compared to activated aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, such as in the presence of a strong nucleophile and a suitable catalyst. nih.govnih.gov Recent studies have shown that SNAr reactions can proceed through a concerted mechanism. nih.gov The development of catalysts, such as those based on rhodium or ruthenium, has expanded the scope of SNAr reactions to include less reactive aryl halides. nih.gov

Investigating Reaction Stereochemistry and Regioselectivity

The stereochemistry of reactions involving this compound is generally not a factor unless chiral reagents or catalysts are employed. However, regioselectivity can be a critical consideration, particularly in reactions involving the oxazole ring or the substituted phenyl ring.

For instance, in electrophilic substitution reactions on the oxazole ring, the position of substitution is influenced by the directing effects of the existing substituents. tandfonline.com Similarly, in cross-coupling reactions, the regioselectivity is dictated by the position of the bromine atom on the phenyl ring. The lithiation of substituted oxazole-carboxylic acids has been studied to understand the regioselectivity of deprotonation. rsc.org

Catalytic Applications of this compound as a Ligand or Precursor

As of the current available scientific literature and chemical databases, there is no specific documented information regarding the catalytic applications of this compound, either as a direct ligand for a catalytically active metal center or as a precursor for the synthesis of a catalyst.

While the broader class of oxazole-containing molecules has been investigated for its utility in catalysis, the specific catalytic activity of this compound remains an unexplored area of research. Oxazole moieties, in general, are recognized for their potential to act as ligands for various transition metals due to the presence of nitrogen and oxygen heteroatoms that can coordinate with a metal center. This coordination is a fundamental principle in the design of homogeneous catalysts. For instance, vanadium complexes with oxazole-based ligands have been shown to be active in ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com

Furthermore, the presence of a bromo-phenyl group on the oxazole ring suggests the potential for this compound to be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. ignited.in In these instances, the carbon-bromine bond would be the reactive site, making the molecule a substrate in the reaction rather than a component of the catalyst system itself. Research has been conducted on the palladium-catalyzed derivatization of oxazoles at various positions. researchgate.net

The carboxylic acid functional group also presents possibilities for its role in catalysis. It could be deprotonated to form a carboxylate, which can then act as a ligand for a metal catalyst. Rhodium(II) carboxylate complexes, for example, are a well-established class of catalysts for a variety of organic transformations. nih.govresearchgate.net However, the synthesis and catalytic evaluation of a rhodium complex incorporating 2-(3-Bromo-phenyl)-oxazole-4-carboxylate have not been reported.

Derivatization Strategies and Structure Property Relationships for 2 3 Bromo Phenyl Oxazole 4 Carboxylic Acid Analogues

Systematic Derivatization at the Carboxylic Acid Position

The carboxylic acid functional group at the 4-position of the oxazole (B20620) ring is a primary site for derivatization. Its reactivity allows for the synthesis of a diverse library of compounds, including esters, amides, hydrazides, and other activated acyl derivatives. These transformations are fundamental in modulating the polarity, solubility, and biological interaction capabilities of the parent molecule.

Synthesis of Ester Derivatives (e.g., Ethyl Ester)

Esterification of 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid is a common strategy to mask the polar carboxylic acid, thereby increasing lipophilicity and potentially enhancing cell membrane permeability. The synthesis of simple alkyl esters, such as the ethyl or methyl ester, is typically straightforward.

Standard methods for esterification include:

Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus.

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are used to activate the carboxylic acid. thermofisher.com In the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), the activated intermediate readily reacts with an alcohol to form the corresponding ester under mild conditions. thermofisher.com

Conversion to Acyl Chloride: The carboxylic acid can first be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the ester.

These methods provide access to a wide array of ester derivatives, allowing for fine-tuning of the molecule's physicochemical properties.

Table 1: Examples of Esterification Reactions for Oxazole Carboxylic Acids This table is illustrative and based on common organic synthesis reactions.

| Ester Type | Reagents | Typical Conditions |

|---|---|---|

| Ethyl Ester | Ethanol (B145695), H₂SO₄ (cat.) | Reflux |

| Methyl Ester | Methanol, DCC, DMAP | Room Temperature |

| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | Pressurized vessel |

Formation of Amides and Hydrazides

The conversion of the carboxylic acid to amides and hydrazides introduces hydrogen bond donors and acceptors, which can be critical for specific molecular interactions, particularly with biological targets.

Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. The synthesis of amides from this compound is typically achieved by reacting the acid with a primary or secondary amine. To facilitate this reaction, the carboxylic acid must first be activated. Common activating agents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

EDAC in combination with HOBt (Hydroxybenzotriazole)

These coupling agents convert the carboxylic acid into a highly reactive intermediate that readily undergoes nucleophilic attack by the amine to form a stable amide bond.

Hydrazide Synthesis: Hydrazides serve as important intermediates for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles or pyrazoles. nih.govorganic-chemistry.org The synthesis of 2-(3-bromo-phenyl)-oxazole-4-carbohydrazide is generally accomplished by first converting the carboxylic acid to its corresponding methyl or ethyl ester. The ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol or methanol. nih.gov The hydrazide precipitates from the reaction mixture upon cooling. nih.gov

Conversion to Anhydrides and Acyl Halides

For subsequent reactions requiring a more electrophilic carbon, the carboxylic acid can be converted into highly reactive acyl halides or anhydrides.

Acyl Halides: The most common acyl halide derivative is the acyl chloride. It is synthesized by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF). These reagents readily convert the carboxylic acid to the corresponding acyl chloride, which can be used immediately for further transformations without extensive purification.

Anhydrides: Symmetric anhydrides can be prepared by reacting the acyl chloride with the sodium salt of the parent carboxylic acid. Alternatively, mixed anhydrides can be formed. For instance, reaction with ethyl chloroformate in the presence of a base like N-methylmorpholine generates a mixed carbonic anhydride, which is a useful activated species for amide synthesis. mdpi.com

Functionalization and Modification of the Bromophenyl Moiety

The 3-bromophenyl group offers a strategic handle for introducing further molecular diversity through reactions targeting either the carbon-bromine bond or the aromatic ring itself.

Introduction of Additional Substituents via Electrophilic or Nucleophilic Reactions

The bromine atom on the phenyl ring is a versatile functional group, primarily for participating in transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. Key examples include:

Suzuki-Miyaura Coupling: Reacting the bromo-derivative with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. ijpsonline.comtandfonline.com This is a highly effective method for creating biaryl structures. tandfonline.com

Heck Coupling: This reaction couples the bromo-derivative with an alkene to form a new substituted alkene.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.

Electrophilic Aromatic Substitution: The bromine atom and the oxazole-4-carboxylic acid moiety are both deactivating, electron-withdrawing groups. They direct incoming electrophiles primarily to the meta-positions relative to their own positions on the phenyl ring. Therefore, further substitution via reactions like nitration, halogenation, or Friedel-Crafts acylation would be challenging and likely require harsh conditions, potentially leading to a mixture of products.

Design of Substituted Phenyl Rings for Tailored Interactions

The rationale for modifying the bromophenyl ring is typically driven by the principles of structure-activity relationship (SAR) in drug discovery. researchgate.net By systematically altering the substituents on this ring, researchers can probe the electronic, steric, and hydrophobic requirements of a biological target, such as an enzyme active site or a receptor binding pocket.

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -CN, -NO₂) via Suzuki coupling (after converting the desired substituent into a boronic acid) can modulate the electronic properties of the entire molecule. This can influence pKa, metabolic stability, and the strength of interactions like π-π stacking or cation-π interactions.

Steric Effects: The size and shape of the binding pocket can be explored by introducing substituents of varying sizes, from small groups like fluorine to bulky groups like t-butyl or additional phenyl rings. This helps to map the spatial constraints of the target and optimize van der Waals interactions.

Solubility and Pharmacokinetics: Adding polar groups (e.g., morpholine, piperazine (B1678402) via Buchwald-Hartwig amination) can improve aqueous solubility and alter the pharmacokinetic profile of the compound. Conversely, adding lipophilic groups can enhance membrane permeability.

Specific Interactions: Functional groups capable of acting as hydrogen bond donors or acceptors (e.g., -OH, -NH₂, amides) can be introduced to form specific, directional interactions with amino acid residues in a protein target, often leading to a significant increase in binding affinity and selectivity. nih.gov

Through these carefully planned modifications of the bromophenyl ring, the properties of the this compound scaffold can be precisely tuned for a specific application.

Chemical Modifications on the Oxazole Core (e.g., C5-substitution)

The oxazole ring is a versatile scaffold in organic chemistry, offering several positions for chemical modification. For derivatives of this compound, the C5 position of the oxazole core is a primary target for introducing structural diversity. The reactivity of the oxazole ring shows that the acidity of its hydrogen atoms decreases in the order of C2 > C5 > C4, making the C5 position susceptible to functionalization, especially when activated by electron-donating groups. thepharmajournal.com Electrophilic substitution generally occurs at the C5-position. tandfonline.comsemanticscholar.org

Various synthetic strategies have been developed to introduce substituents at the C5 position of the oxazole-4-carboxylic acid framework. These methods often involve the cyclization of precursors that already contain the desired C5-substituent or post-synthesis modification of the C5-unsubstituted oxazole. One-pot synthesis methods, such as those combining carboxylic acids, amino acids, and boronic acids, can yield 2,4,5-trisubstituted oxazoles directly. beilstein-journals.org For instance, the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a well-established method for creating 5-substituted oxazoles from aldehydes. nih.gov

Furthermore, direct C-H arylation and coupling reactions, often catalyzed by transition metals like palladium, have emerged as powerful tools for C5-functionalization. tandfonline.com A notable strategy involves the synthesis of 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids, demonstrating that sulfur-based nucleophiles can be effectively introduced at the C5 position. researchgate.net These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn influences its physical, chemical, and biological characteristics.

Below is a table summarizing various C5-substitutions on the oxazole core and the synthetic methods employed.

| C5-Substituent | Synthetic Method | Precursors | Key Features of the Method |

| Aryl groups | Suzuki-Miyaura Coupling | 5-(triazinyloxy)oxazole, Arylboronic acid | One-pot synthesis followed by Ni-catalyzed coupling; allows for a wide variety of aryl groups. beilstein-journals.org |

| Aryl groups | Direct Arylation | 4-Aryl/alkyl oxazole, Aryl bromide | Palladium-catalyzed reaction providing good yields. tandfonline.com |

| Arylsulfanyl groups | Cyclization of acyclic precursors | Dichlorovinyl-substituted amides, Thiophenols | A convenient route to previously unknown 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids. researchgate.net |

| General Substituents | Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | A versatile one-pot reaction under mild conditions for generating 5-substituted oxazoles. nih.gov |

Structure-Reactivity Relationships within this compound Derivative Libraries

The chemical reactivity of derivatives based on the this compound scaffold is intrinsically linked to their molecular structure. By systematically altering substituents on the phenyl ring, the oxazole core, and the carboxylic acid moiety, a library of compounds with finely tuned reactivity profiles can be generated. The interplay between these functional groups dictates the molecule's electronic and steric properties.

The oxazole ring itself is a weekly basic, aromatic system. thepharmajournal.comwikipedia.org The nitrogen atom at position 3 is the most basic site, susceptible to protonation, alkylation, and acylation. thepharmajournal.comtandfonline.com The reactivity of the carbon atoms in the ring towards substitution is generally C2 > C5 > C4. thepharmajournal.com Nucleophilic substitution is rare but can occur if a suitable leaving group is present, primarily at the C2 position. tandfonline.comsemanticscholar.org Conversely, electrophilic substitution preferentially occurs at C5, particularly when the ring is activated by an electron-donating group. tandfonline.comsemanticscholar.org

Introducing substituents at the C5 position significantly modulates this reactivity. An electron-donating group (EDG) at C5 enhances the electron density of the ring, making it more susceptible to electrophilic attack and potentially altering the regioselectivity of reactions. An electron-withdrawing group (EWG) deactivates the ring towards electrophiles but may facilitate nucleophilic attack.

The carboxylic acid at C4 is an EWG, which deactivates the oxazole ring towards electrophilic attack. Its primary reactivity involves transformations common to carboxylic acids, such as esterification, amidation, and reduction. Modifying the carboxylic acid to an ester or amide changes its electronic influence and provides further points for derivatization. acs.orgnih.gov

The following table outlines the expected impact of structural modifications on the reactivity of the core molecule.

| Structural Modification Site | Type of Substituent | Predicted Effect on Reactivity |

| Oxazole C5-Position | Electron-Donating Group (EDG) | Activates the oxazole ring for electrophilic substitution. |

| Oxazole C5-Position | Electron-Withdrawing Group (EWG) | Deactivates the oxazole ring for electrophilic substitution; may enable nucleophilic substitution. |

| Phenyl Ring (via Br) | Aryl, Alkynyl, etc. (Cross-coupling) | Modifies electronic properties of the entire scaffold; introduces new functional sites. |

| Carboxylic Acid (C4) | Conversion to Ester/Amide | Reduces the electron-withdrawing effect on the oxazole ring compared to the free acid; provides a new site for derivatization. |

Designing Advanced Materials Precursors from this compound

The unique combination of functional groups in this compound makes it an attractive precursor for the design of advanced materials. Its rigid, aromatic structure containing a heteroaromatic oxazole core, a reactive bromo-functionalized phenyl ring, and a versatile carboxylic acid group allows for its incorporation into a variety of polymeric and supramolecular architectures.

Monomers for High-Performance Polymers: The molecule's bifunctional nature—possessing both a bromine atom and a carboxylic acid—makes it an ideal AB-type monomer for polymerization.

Aromatic Polyesters/Polyamides: The carboxylic acid group can readily undergo condensation polymerization with suitable diol or diamine co-monomers. The resulting polymers would feature the rigid 2-phenyloxazole (B1349099) unit in their backbone, potentially imparting high thermal stability, mechanical strength, and specific photophysical properties (e.g., fluorescence) to the material.

Conductive Polymers: The bromine atom can be utilized in polymerization reactions based on cross-coupling chemistry. For example, Yamamoto or Suzuki polycondensation could be employed to create fully conjugated polymers. The oxazole and phenyl units would contribute to the polymer's π-conjugated system, which is essential for electrical conductivity and optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Building Blocks for Metal-Organic Frameworks (MOFs): The carboxylic acid group serves as an excellent coordinating ligand for metal ions. As a "linker" molecule, this compound can be used to construct highly porous, crystalline materials known as MOFs. The size and rigidity of the linker influence the pore size and topology of the resulting framework. The bromo-substituent offers a site for post-synthetic modification, allowing for the tuning of the MOF's internal surface properties for applications in gas storage, separation, and catalysis.

Precursors for Functional Dyes and Sensors: The extended π-system of the 2-phenyloxazole core is a common feature in fluorescent molecules. Derivatization via the bromo and carboxyl groups can be used to tune the absorption and emission wavelengths. For example, coupling electron-donating groups to the phenyl ring via Suzuki reaction can create donor-acceptor systems with strong intramolecular charge transfer (ICT) characteristics, leading to environmentally sensitive (solvatochromic) dyes that could be used as chemical sensors or biological probes.

The potential applications are summarized in the table below.

| Material Class | Key Functional Groups Utilized | Polymerization/Assembly Method | Potential Properties & Applications |

| Aromatic Polyesters | Carboxylic Acid | Condensation Polymerization | High thermal stability, mechanical strength; specialty plastics. |

| Conjugated Polymers | Bromo Group, π-System | Suzuki/Yamamoto Polycondensation | Electrical conductivity, photoluminescence; OLEDs, OPVs, sensors. |

| Metal-Organic Frameworks (MOFs) | Carboxylic Acid (Linker), Bromo Group (Post-synthesis) | Solvothermal Synthesis | High porosity, tunable surface chemistry; gas storage, catalysis. |

| Functional Dyes | Full Scaffold (π-System), Bromo & Carboxyl (Tuning) | Cross-Coupling Reactions | Tunable photophysics, solvatochromism; sensors, bio-imaging. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

A complete NMR analysis is fundamental for the definitive structural assignment of an organic molecule. This would involve acquiring ¹H and ¹³C NMR spectra to identify the chemical environments of the hydrogen and carbon atoms, respectively. However, no published ¹H or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid could be located.

To establish the connectivity between atoms, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the 3-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the 3-bromophenyl group to the C2 position of the oxazole (B20620) ring and the carboxylic acid group to the C4 position.

No experimental data from COSY, HSQC, or HMBC experiments for this specific compound are available in the surveyed literature.

Advanced NMR studies, such as variable-temperature (VT-NMR) or Nuclear Overhauser Effect (NOE) experiments, could provide insights into the molecule's dynamic behavior or preferred conformation, such as the rotational barrier around the phenyl-oxazole single bond. Such studies have not been published for this compound.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a compound, which in turn confirms its molecular formula. The theoretical exact mass of C₁₀H₆BrNO₃ is 266.9531 g/mol . An experimental HRMS measurement would be required to verify this. Furthermore, tandem mass spectrometry (MS/MS) would elucidate the compound's fragmentation patterns, providing structural confirmation. Key fragmentation pathways for carboxylic acids often involve the loss of H₂O (M-18), OH (M-17), and COOH (M-45). Specific fragmentation data for this compound is not documented.

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the expected characteristic absorption bands would be:

A very broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.

A strong C=O stretch from the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹ (the exact position can be affected by conjugation and hydrogen bonding).

C-H stretching from the aromatic ring, typically just above 3000 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic and oxazole rings in the 1600-1450 cm⁻¹ region.

A C-Br stretch at lower frequencies, typically in the 600-500 cm⁻¹ range.

Without an experimental spectrum, the precise frequencies and intensities of these vibrations for this specific molecule remain unknown.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This analysis would confirm the planarity of the oxazole ring, the connectivity of the substituents, and how the molecules pack in the solid state, particularly the hydrogen-bonding motifs of the carboxylic acid groups. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system, comprising the phenyl ring and the oxazole ring, would be expected to produce characteristic absorption bands in the UV region (typically 200-400 nm). The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters that characterize the electronic structure. No experimental UV-Vis absorption spectra for this compound have been reported.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if applicable to chiral derivatives)

The direct stereochemical analysis of this compound is not applicable as the molecule itself is achiral. However, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for the assignment of absolute configuration in chiral derivatives of this compound. Should a chiral center be introduced into the molecule, for instance, through the addition of a chiral substituent, these methods would provide crucial information on the three-dimensional arrangement of atoms.

Chiroptical spectroscopy relies on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org A chiral molecule will rotate the plane of polarized light to different extents at different wavelengths. The resulting ORD spectrum, which plots specific rotation against wavelength, can be used to determine the absolute configuration of a molecule by comparing the experimental spectrum with that of known standards or by applying empirical rules such as the Octant Rule for ketones.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov A CD spectrum typically shows positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. For complex molecules, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict theoretical CD spectra for different stereoisomers, which can then be compared with the experimental spectrum to assign the absolute configuration.

In a hypothetical scenario where a chiral amine is coupled to the carboxylic acid moiety of this compound to form a chiral amide derivative, CD spectroscopy could be employed to ascertain the stereochemistry of the newly formed product. The chromophoric phenyl-oxazole core would fall under the influence of the chiral center, giving rise to a characteristic CD spectrum.

Below is a hypothetical data table illustrating the kind of data that would be obtained from a CD spectroscopic analysis of two enantiomers of a hypothetical chiral derivative, "(R)- and (S)-N-(1-phenylethyl)-2-(3-bromophenyl)oxazole-4-carboxamide".

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-N-(1-phenylethyl)-2-(3-bromophenyl)oxazole-4-carboxamide | 280 | +15,000 |

| (S)-N-(1-phenylethyl)-2-(3-bromophenyl)oxazole-4-carboxamide | 280 | -15,000 |

| (R)-N-(1-phenylethyl)-2-(3-bromophenyl)oxazole-4-carboxamide | 250 | -10,000 |

| (S)-N-(1-phenylethyl)-2-(3-bromophenyl)oxazole-4-carboxamide | 250 | +10,000 |

Table 1: Hypothetical Molar Ellipticity Data for Chiral Derivatives

Computational and Theoretical Studies on 2 3 Bromo Phenyl Oxazole 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction